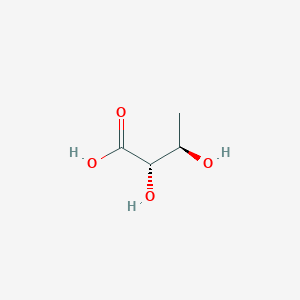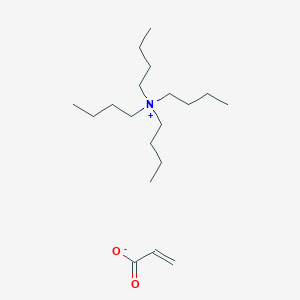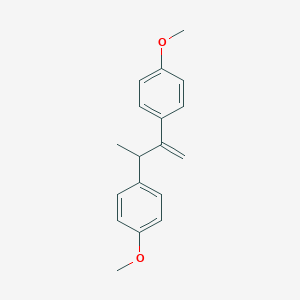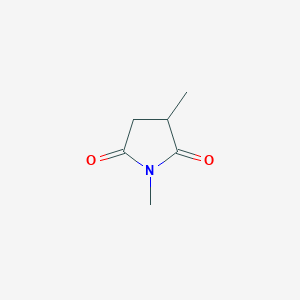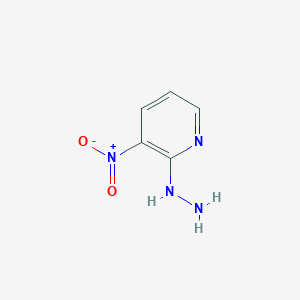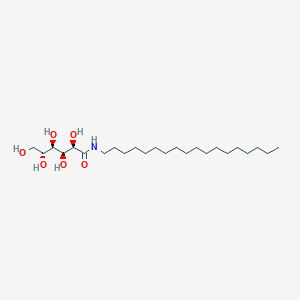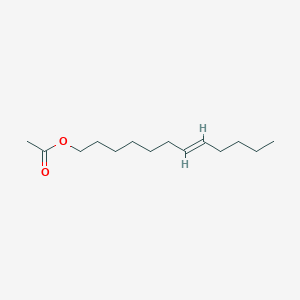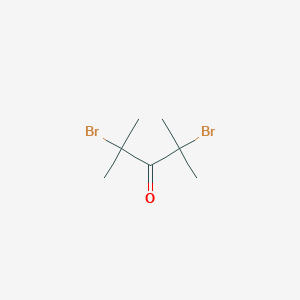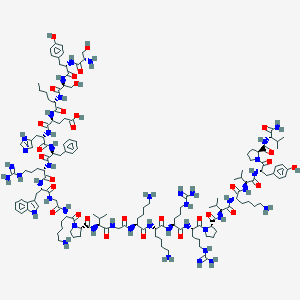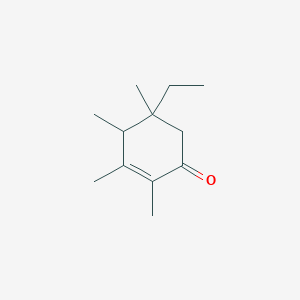
5-Ethyl-2,3,4,5-tetramethylcyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2,3,4,5-tetramethylcyclohexen-1-one, commonly known as ETAC, is a synthetic fragrance ingredient that is widely used in the fragrance industry. It is a yellow liquid with a strong, sweet, and floral odor. ETAC is used in a variety of perfumes, colognes, and other fragranced products. In recent years, ETAC has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ETAC is not well understood. It is believed that its fragrance and flavor properties are due to its ability to interact with olfactory and taste receptors in the human body. Its potential therapeutic effects may be due to its antioxidant properties.
Biochemical and Physiological Effects:
ETAC has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are molecules produced when the body breaks down food or when it is exposed to radiation, tobacco smoke, or other environmental factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETAC has several advantages for use in lab experiments, including its stability, ease of synthesis, and low toxicity. However, its strong odor may interfere with certain experiments, and its potential therapeutic effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on ETAC. One area of interest is its potential therapeutic effects, particularly its antioxidant properties. ETAC may have applications in the treatment of various diseases and conditions, such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential as a natural flavoring agent in food products. ETAC may have applications in the food industry as a natural alternative to synthetic flavorings. Additionally, further research is needed to better understand the mechanism of action of ETAC and its potential effects on human health.
Métodos De Síntesis
ETAC can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction and the Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of ethylbenzene with acetyl chloride in the presence of a catalyst, such as aluminum chloride. The Grignard reaction involves the reaction of ethylmagnesium bromide with 2,3,4,5-tetramethylcyclohexanone.
Aplicaciones Científicas De Investigación
ETAC has been used in various scientific research applications, including as a fragrance ingredient in perfumes and other fragranced products, as a flavoring agent in food products, and as a potential therapeutic agent in medicine. ETAC has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Propiedades
Número CAS |
17369-60-7 |
|---|---|
Nombre del producto |
5-Ethyl-2,3,4,5-tetramethylcyclohexen-1-one |
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)7-11(13)9(3)8(2)10(12)4/h10H,6-7H2,1-5H3 |
Clave InChI |
WVMYETLAAOQTLM-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
SMILES canónico |
CCC1(CC(=O)C(=C(C1C)C)C)C |
Densidad |
0.927-0.934 |
Otros números CAS |
17369-60-7 |
Descripción física |
Almost colourless, oily liquid; warm carmellic fruity,spicy odour; pleasant carmellic fruity flavo |
Pictogramas |
Irritant |
Solubilidad |
slightly soluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



